

Etelcalcetide all-cause mortality outcomes studies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Etelcalcetide Hydrochloride

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Evidence Summary on Clinical Outcomes

The table below summarizes the key findings from recent studies and reviews regarding etelcalcetide's effects:

| Outcome Category | Key Findings | Level of Evidence | Source / Study Context |
|---------------------------|---|--|--------------------------|
| All-Cause Mortality | A specific lack of studies designed to evaluate this role is noted. No data from RCTs is available. | Stated Gap in Evidence | Narrative Review [1] [2] |
| Biochemical Efficacy | Effective in reducing serum PTH, calcium, phosphate, and FGF-23 levels. | Established Efficacy (RCTs, Observational Studies) | [1] [2] [3] |
| Cardiovascular Surrogates | Associated with a significant reduction in left ventricular hypertrophy (LVH). Reduces FGF-23. | Promising Preliminary Data | [1] [2] |

| Outcome Category | Key Findings | Level of Evidence | Source / Study Context |
|---------------------------|---|--------------------------------|------------------------|
| Bone Surrogates | Preliminary data indicates a role in reducing bone turnover and improving bone structure. | Promising Preliminary Data | [1] [2] |
| Real-World Safety (FAERS) | Among 2,525 AE reports, 11.5% (n=290) had a fatal outcome. Analysis identifies signals for hypocalcemia, sepsis, and cardiovascular events. | Pharmacovigilance Study (2025) | [4] |

Detailed Experimental Protocols

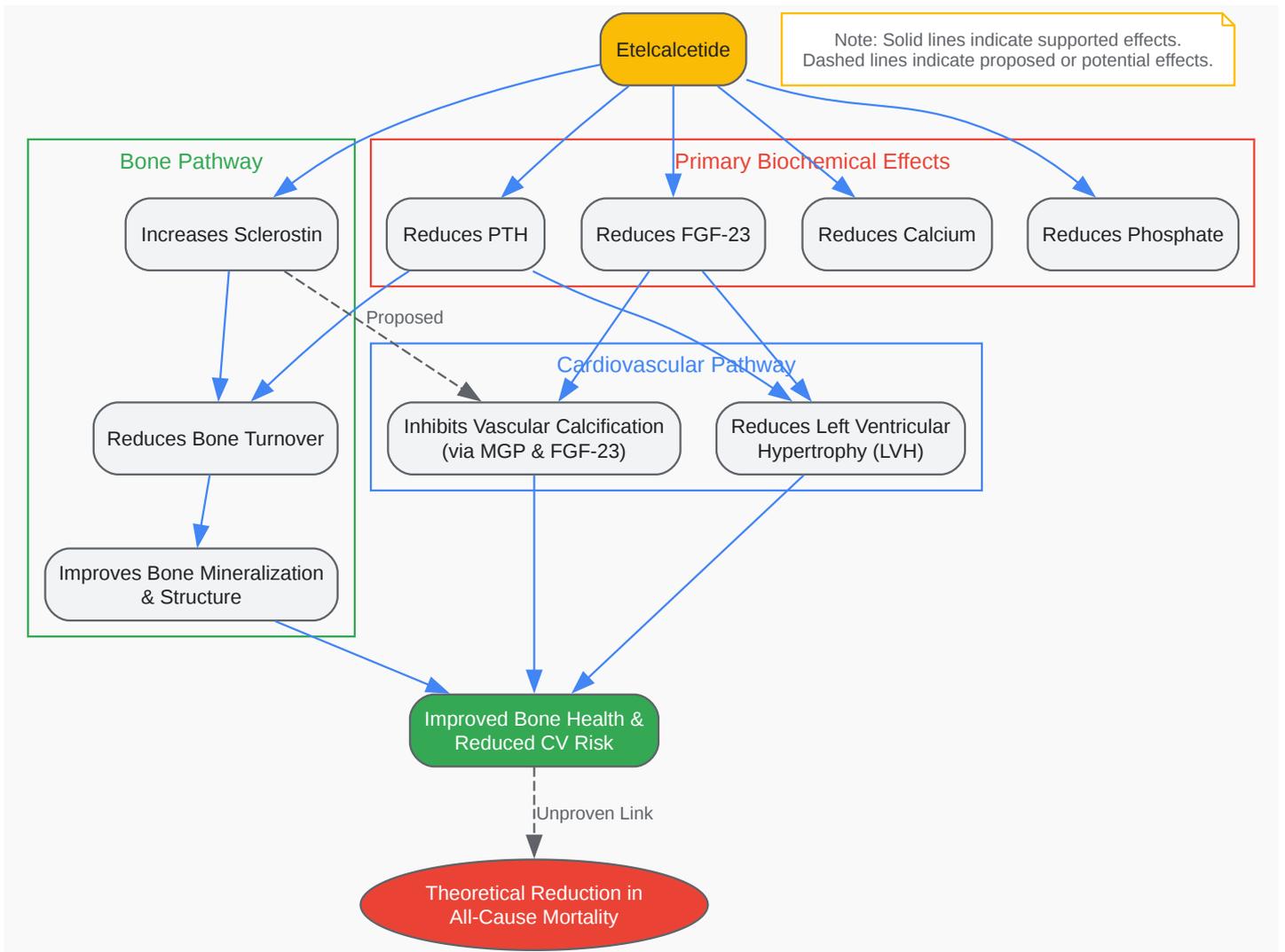
For researchers designing future studies, here are methodologies from key investigations:

- **Prospective Cohort Study (Pereira et al., 2023):** This study evaluated the switch from cinacalcet to etelcalcetide in patients with uncontrolled SHPT [3].
 - **Population:** 34 prevalent hemodialysis patients with PTH >800 pg/mL and calcium >8.3 mg/dL despite at least 3 months of cinacalcet.
 - **Intervention:** After a 1-week cinacalcet washout, intravenous etelcalcetide was initiated at 5 mg thrice weekly post-hemodialysis. The dose was adjusted monthly based on PTH and calcium levels.
 - **Biomarkers:** Serum PTH, calcium, and phosphorus were measured monthly for 6 months. Plasma sclerostin levels were measured before and after 6 months of treatment.
 - **Findings:** The study confirmed etelcalcetide's biochemical efficacy and discovered a significant increase in sclerostin, a novel finding suggesting a potential bone-quality benefit [3].
- **Ongoing Longitudinal Study (ETERNITY-ITA):** This prospective, multi-center study aims to provide deeper insights into the long-term vascular and bone effects of etelcalcetide [5].
 - **Design:** Comparative effectiveness study enrolling 160 hemodialysis patients (80 on etelcalcetide, 80 on vitamin D analogs).
 - **Primary Outcomes:** Changes in vitamin K-dependent proteins (VKDPs) like Matrix Gla Protein (MGP) and Bone Gla Protein (BGP) at 3, 9, and 18 months.

- **Secondary Outcomes:** Progression of vascular calcifications (aorta, iliac arteries) and vertebral fractures at 18 months.
- **Methodology:** Blood sampling for biomarkers is concurrent with routine clinical draws. Vascular calcifications and fractures are assessed via imaging. This study will evaluate real-world use where nephrologists individually tailor etelcalcetide dosing [5].

Proposed Signaling Pathways

Etelcalcetide's potential benefits on mortality are theorized to work through intermediary pathways that improve cardiovascular and bone health. The diagram below illustrates this proposed mechanism.



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The diagram illustrates that while etelcalcetide's positive effects on intermediary pathways are established, the final link to reduced mortality remains a theoretical outcome that requires validation through dedicated studies [1] [2] [4].

Interpretation and Future Research

Current evidence defines etelcalcetide's role in managing SHPT biochemical parameters, but its effect on all-cause mortality is not yet established. Future studies, particularly the ongoing ETERNITY-ITA investigation, are expected to provide more robust data on hard clinical endpoints.

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To cite this document: Smolecule. [Etelcalcetide all-cause mortality outcomes studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527487#etelcalcetide-all-cause-mortality-outcomes-studies>]

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